molecular formula C13H16F3N3O2S B2411586 1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone CAS No. 899990-70-6

1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B2411586
CAS No.: 899990-70-6
M. Wt: 335.35
InChI Key: RIGAOYLBPBETLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone is a useful research compound. Its molecular formula is C13H16F3N3O2S and its molecular weight is 335.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2S/c14-13(15,16)9-7-10(20)18-12(17-9)22-8-11(21)19-5-3-1-2-4-6-19/h7H,1-6,8H2,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGAOYLBPBETLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone, with the CAS number 899990-70-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is C13_{13}H16_{16}F3_3N3_3O2_2S, and it has a molecular weight of 335.35 g/mol. The compound's structure features an azepane ring and a pyrimidine derivative, which may contribute to its biological properties .

PropertyValue
CAS Number899990-70-6
Molecular FormulaC13_{13}H16_{16}F3_{3}N3_{3}O2_{2}S
Molecular Weight335.35 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity, potentially affecting the compound's interaction with biological systems .

Efficacy in Biological Assays

In vitro studies have demonstrated the compound's potential in various assays:

  • Antioxidant Activity : The compound showed significant antioxidant properties, which are essential for reducing oxidative stress in cells.
  • Antiproliferative Effects : Preliminary tests indicate that it may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Study on Pyrimidine Derivatives : A study highlighted that pyrimidine derivatives exhibit anticancer properties through apoptosis induction in cancer cells. This suggests that this compound may share similar mechanisms .
  • Research on Sulfur-containing Compounds : Another study focused on sulfur-containing compounds and their role in modulating inflammatory responses. The findings indicate that such compounds can significantly reduce inflammation markers, hinting at therapeutic applications for inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research indicates that compounds similar to 1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone exhibit promising antitumor properties. For instance, studies have shown that derivatives of pyrimidine can inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.

Case Study:
A study published in Cancer Research demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the modulation of the MAPK signaling pathway .

Antiviral Properties
The compound has also been explored for its antiviral effects. Research suggests that the trifluoromethyl group enhances the biological activity of pyrimidine derivatives against viral infections.

Case Study:
In vitro studies have shown that similar compounds can inhibit viral replication, making them potential candidates for antiviral drug development .

Pharmacological Applications

Central Nervous System Effects
The azepane moiety in the compound indicates potential applications in neuropharmacology. Compounds with azepane structures have been studied for their effects on neurotransmitter systems, particularly GABAergic and dopaminergic pathways.

Case Study:
Research published in Neuropharmacology highlighted the anxiolytic effects of azepane derivatives, suggesting that they could be developed into therapeutic agents for anxiety disorders .

Data Table: Summary of Research Findings

Application AreaCompound TypeKey FindingsReference
Antitumor ActivityPyrimidine DerivativeInhibition of tumor growth via apoptosis induction
Antiviral PropertiesTrifluoromethyl CompoundInhibition of viral replication in vitro
CNS PharmacologyAzepane DerivativeAnxiolytic effects observed; potential for anxiety disorder treatment

Q & A

Basic: What are the recommended synthetic routes and purification methods for 1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone?

Methodological Answer:
The synthesis typically involves condensation reactions between azepane derivatives and functionalized pyrimidine intermediates. For example, thiol-containing pyrimidines (e.g., 4-hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol) can react with α-halo ketones or activated esters under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization using solvents like methanol or acetonitrile. High-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase ensures ≥95% purity, critical for biological assays .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in related dihydropyrimidinone derivatives (e.g., triclinic crystal system, space group P1) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups:

  • ¹H NMR : Azepane protons (δ 1.5–2.0 ppm, multiplet), pyrimidine aromatic protons (δ 8.0–8.5 ppm), and hydroxyl proton (δ 10–12 ppm, broad).
  • ¹⁹F NMR : Trifluoromethyl group (δ -60 to -70 ppm) .
    Mass spectrometry (ESI-MS or HRMS) confirms the molecular ion peak ([M+H]⁺) matching C₁₄H₁₈F₃N₃O₂S (calculated m/z: 365.11).

Advanced: How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects)?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., cell lines, incubation time) or impurities. To address this:

  • Control experiments : Compare activity in the presence/absence of serum proteins (e.g., fetal bovine serum) to assess nonspecific binding .
  • Dose-response curves : Use IC₅₀ values normalized to purity (HPLC-validated) to exclude batch variability .
  • Structural analogs : Test dihydropyrimidinone derivatives (e.g., 2-thione vs. 2-one) to isolate the role of the sulfanyl group .

Advanced: What computational approaches are suitable for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular docking : Screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Focus on hydrogen bonding (pyrimidine hydroxyl) and hydrophobic interactions (trifluoromethyl group) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioavailability or toxicity .
  • DFT calculations : Analyze electron density maps (e.g., Fukui indices) to predict reactive sites for functionalization .

Intermediate: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Oxidative stability : Treat with H₂O₂ (3% v/v) to identify sulfoxide/sulfone byproducts .
  • Solid-state stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess melting points and decomposition .

Advanced: What experimental designs are optimal for assessing ecotoxicological impacts?

Methodological Answer:
Adopt a tiered approach:

  • Acute toxicity : Daphnia magna immobilization assay (OECD 202) at 0.1–10 mg/L .
  • Chronic exposure : Algal growth inhibition (OECD 201) over 72 hours, measuring chlorophyll-a fluorescence .
  • Bioaccumulation : Use quantitative structure-property relationship (QSPR) models to estimate logKₒw (octanol-water partition coefficient) .
  • Metabolite profiling : LC-MS/MS to identify transformation products in simulated wastewater .

Intermediate: How does the compound’s solid-state packing influence its solubility and bioavailability?

Methodological Answer:

  • Crystal packing analysis : Hydrogen-bonding networks (e.g., N–H···O or S–H···O interactions) reduce solubility. For instance, triclinic packing with π-π stacking (pyrimidine rings) may lower dissolution rates .
  • Amorphization : Ball-mill the crystalline form to enhance solubility. Characterize using powder XRD and dissolution testing in biorelevant media (FaSSIF/FeSSIF) .

Advanced: What strategies identify and mitigate synthetic byproducts or impurities?

Methodological Answer:

  • Process analytical technology (PAT) : Use in-situ FTIR to monitor reaction intermediates and optimize reaction time/temperature .
  • Byproduct identification : LC-MS/MS with collision-induced dissociation (CID) fragments unknown peaks. Compare to libraries (e.g., NIST Chemistry WebBook) .
  • Design of experiments (DoE) : Vary solvent polarity (DMF vs. THF) and catalyst loading to minimize side reactions (e.g., over-alkylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.